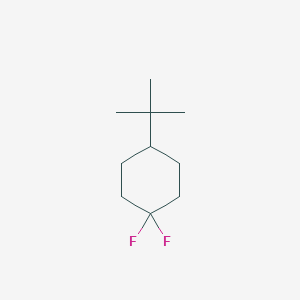

4-Tert-butyl-1,1-difluorocyclohexane

Descripción general

Descripción

4-Tert-butyl-1,1-difluorocyclohexane is an organic compound with the molecular formula C10H18F2. It belongs to the class of disubstituted cyclohexanes, where two substituents are attached to the cyclohexane ring. This compound is characterized by the presence of a tert-butyl group and two fluorine atoms on the cyclohexane ring, making it a unique and interesting molecule for various chemical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1,1-difluorocyclohexane typically involves the fluorination of a suitable precursor. One common method is the reaction of 4-tert-butylcyclohexanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced fluorinating agents and catalysts can further enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Tert-butyl-1,1-difluorocyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The cyclohexane ring can be reduced to form different cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the fluorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the tert-butyl group.

Major Products Formed

Substitution: Formation of azides, nitriles, or other substituted cyclohexanes.

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of various reduced cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Tert-butyl-1,1-difluorocyclohexane features a cyclohexane ring substituted with a tert-butyl group and two fluorine atoms. The presence of fluorine enhances its chemical stability and reactivity, making it suitable for a range of applications.

Organic Synthesis

Building Block for Fluorinated Compounds

this compound is used as a precursor for synthesizing more complex fluorinated organic compounds. Its ability to introduce fluorine atoms into organic molecules is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit improved pharmacokinetic properties.

Case Study: Synthesis of Fluorinated Pharmaceuticals

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel fluorinated analogs of existing pharmaceuticals. The introduction of fluorine atoms significantly enhanced the bioactivity of the compounds, demonstrating the utility of this building block in drug development .

Materials Science

Polymer Production

Due to its unique properties, this compound is employed in the production of specialized polymers. The incorporation of fluorinated groups into polymer chains can impart desirable characteristics such as increased thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Case Study: Development of Coatings

A recent investigation focused on using this compound in formulating protective coatings for industrial applications. The resulting coatings exhibited superior resistance to solvents and temperatures compared to traditional formulations .

Pharmaceutical Applications

Fluorine's Role in Drug Design

The incorporation of fluorine is known to improve the metabolic stability and lipophilicity of drug candidates. This compound serves as a critical intermediate in synthesizing various therapeutic agents.

Case Study: Antiviral Agents

Research has shown that derivatives synthesized from this compound exhibit potent antiviral activity. In vitro studies demonstrated that these compounds could inhibit viral replication effectively, paving the way for new antiviral therapies .

Mecanismo De Acción

The mechanism of action of 4-Tert-butyl-1,1-difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms and tert-butyl group. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with target molecules, while the tert-butyl group can provide steric hindrance and influence the overall conformation of the compound. These interactions can affect the compound’s reactivity, stability, and biological activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Tert-butyl-1,1-dichlorocyclohexane: Similar structure but with chlorine atoms instead of fluorine.

4-Tert-butyl-1,1-dibromocyclohexane: Similar structure but with bromine atoms instead of fluorine.

4-Tert-butyl-1,1-diiodocyclohexane: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

4-Tert-butyl-1,1-difluorocyclohexane is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to other halogenated derivatives. Fluorine atoms are highly electronegative and can significantly influence the compound’s reactivity, stability, and interactions with other molecules. This makes this compound a valuable compound for various chemical and biological studies .

Actividad Biológica

4-Tert-butyl-1,1-difluorocyclohexane (C10H18F2) is a disubstituted cyclohexane characterized by the presence of a tert-butyl group and two fluorine atoms attached to the cyclohexane ring. This compound has garnered attention due to its unique structural features that influence its chemical reactivity and potential biological activity. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Molecular Formula : C10H18F2

- Molecular Weight : 188.25 g/mol

- Fluorine Substituents : The presence of fluorine atoms enhances the compound's polarity and reactivity, which can affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules through:

- Hydrogen Bonding : The fluorine atoms can form strong hydrogen bonds with target molecules, which may enhance binding affinity.

- Steric Effects : The bulky tert-butyl group provides steric hindrance that can influence the conformation and reactivity of the compound, potentially affecting how it interacts with enzymes or receptors in biological systems.

Biological Activity Studies

Research into the biological activity of this compound has explored various aspects:

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits certain biological activities:

- Antitumor Activity : Preliminary studies indicate potential antitumor effects, possibly through modulation of drug efflux mechanisms in resistant cancer cell lines. The compound's ability to interact with P-glycoprotein (P-gp) has been noted, which is critical for overcoming multidrug resistance in cancer therapies .

Case Study: Interaction with P-glycoprotein

A study examined the effect of this compound on P-glycoprotein activity:

- Objective : To evaluate whether the compound could enhance the intracellular concentration of chemotherapeutic agents in resistant cell lines.

- Findings : At concentrations around 10 μM, it was observed to significantly reverse resistance to paclitaxel and doxorubicin, indicating a promising role as a chemosensitizer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons were made with structurally similar compounds:

| Compound Name | Fluorine Atoms | Biological Activity |

|---|---|---|

| 4-Tert-butyl-1,1-dichlorocyclohexane | 0 | Minimal activity in P-glycoprotein modulation |

| 4-Tert-butyl-1,1-dibromocyclohexane | 0 | Limited biological studies available |

| 4-Tert-butyl-1,1-diiodocyclohexane | 0 | Similar inactivity as dichloride variant |

| This compound | 2 | Significant modulation of drug resistance |

The presence of fluorine atoms in this compound contributes to its enhanced biological activity compared to its halogenated counterparts.

Propiedades

IUPAC Name |

4-tert-butyl-1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMAZSVVXRCWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348747 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19422-34-5 | |

| Record name | 4-tert-butyl-1,1-difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: The abstract mentions that proton chemical shifts in difluorocyclohexanes are not additive based on data from monofluorocyclohexanes. What makes the 4-tert-butyl-1,1-difluorocyclohexane molecule a good model to study this non-additivity?

A1: The structure of this compound offers some key advantages for studying this phenomenon:

- Rigidity: The tert-butyl group on the cyclohexane ring strongly favors one conformation due to steric hindrance. This rigidity simplifies the analysis of NMR spectra as it minimizes the presence of multiple conformers. []

- Defined Positions: The two fluorine atoms are fixed in the 1,1-position relative to each other and the tert-butyl group provides a fixed reference point on the ring. This allows for clear assignment of proton signals in the NMR spectra and a more straightforward analysis of the fluorine-induced chemical shifts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.